3,5-Dibromo-N-isopropylbenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

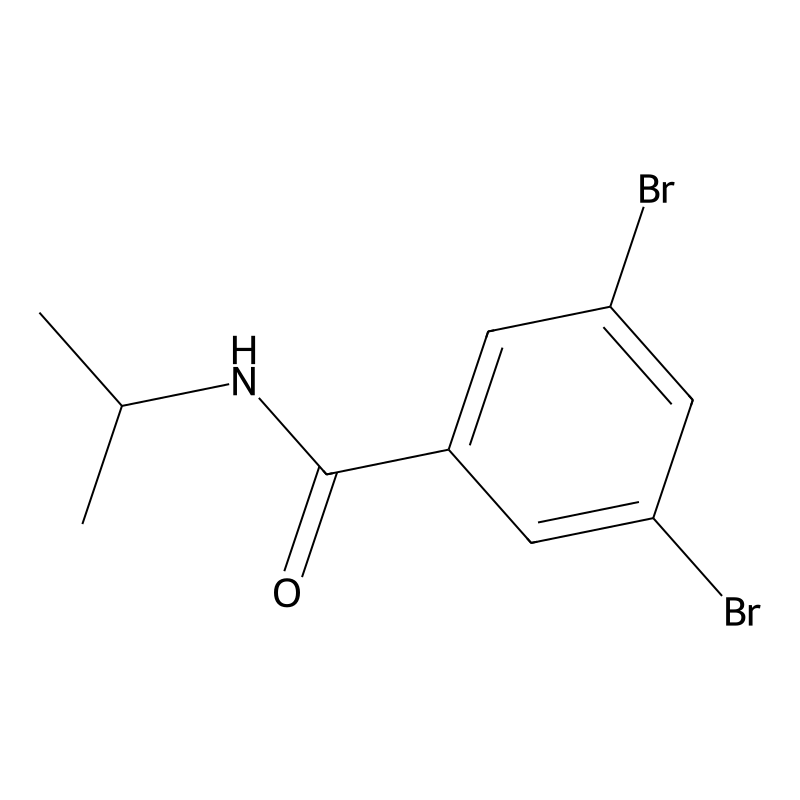

3,5-Dibromo-N-isopropylbenzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of two bromine substituents at the 3 and 5 positions on the benzene ring and an isopropyl group attached to the nitrogen atom of the amide functional group. Its molecular formula is C10H11Br2N0, with a molecular weight of approximately 276.56 g/mol. The compound exhibits a complex molecular structure, featuring a benzene ring that is both electron-withdrawing due to the bromine atoms and electron-donating due to the isopropyl group, which can influence its chemical reactivity and stability in various environments .

The presence of bromine atoms in 3,5-dibromo-N-isopropylbenzamide makes it susceptible to various electrophilic aromatic substitution reactions. The electron-withdrawing nature of bromine can direct further substitution at the ortho or para positions relative to itself, while the isopropyl group can stabilize the positive charge in potential intermediates formed during these reactions. Additionally, this compound can participate in nucleophilic acyl substitution reactions due to its amide functionality, where nucleophiles can attack the carbonyl carbon .

Several synthetic routes have been developed for producing 3,5-dibromo-N-isopropylbenzamide. A common method involves:

- Bromination: The starting material, N-isopropylbenzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in a suitable solvent (e.g., chloroform or carbon tetrachloride) to introduce bromine atoms at the 3 and 5 positions.

- Purification: The product is typically purified through recrystallization or chromatography techniques to obtain pure 3,5-dibromo-N-isopropylbenzamide.

Alternative methods may involve coupling reactions using pre-synthesized brominated benzene derivatives with N-isopropylamine .

3,5-Dibromo-N-isopropylbenzamide has potential applications in several fields:

- Pharmaceuticals: As a building block for synthesizing biologically active compounds.

- Material Science: In developing new materials with specific properties based on its structural characteristics.

- Agricultural Chemistry: Potential use as a pesticide or herbicide derivative due to its biological activity.

The unique properties of this compound make it valuable in research and industrial applications .

Studies on similar compounds have shown that they often engage in significant intermolecular interactions such as hydrogen bonding and π-π stacking due to their aromatic nature. These interactions can be crucial for understanding their behavior in biological systems or materials science applications. For example, research has demonstrated that certain dibromobenzamide derivatives form stable complexes with various biomolecules, which could enhance their efficacy as drug candidates .

Several compounds share structural similarities with 3,5-dibromo-N-isopropylbenzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-N-isopropylbenzamide | Bromine at position 3 | Lacks second bromine substituent |

| 2-Amino-3,5-dibromobenzamide | Amino group at position 2 | Contains an amino functional group |

| 4-Bromo-N,N-diethylbenzamide | Bromine at position 4 | Different alkyl substituents on nitrogen |

| 3-Chloro-5-bromo-N-isopropylbenzamide | Chlorine instead of one bromine | Different halogen substitution |

| N,N-Diethyl-3-bromo-4-fluorobenzamide | Fluorine instead of bromine | Contains fluorine which alters electronic properties |

These compounds illustrate the diversity within the benzamide class while highlighting the unique features of 3,5-dibromo-N-isopropylbenzamide, particularly its dual bromination pattern which may enhance certain chemical reactivity and biological activities .

Systematic IUPAC Nomenclature and Molecular Formula

The IUPAC name for this compound is 3,5-dibromo-N-(propan-2-yl)benzamide, reflecting its substitution pattern on the benzene ring and the isopropyl group attached to the amide nitrogen. Its molecular formula, C₁₀H₁₁Br₂NO, corresponds to a molecular weight of 321.01 g/mol . The structural arrangement comprises a benzamide core with bromine atoms at the 3 and 5 positions and an isopropyl substituent on the nitrogen atom (Fig. 1).

Table 1: Molecular identity of 3,5-dibromo-N-isopropylbenzamide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,5-dibromo-N-(propan-2-yl)benzamide | |

| Molecular Formula | C₁₀H₁₁Br₂NO | |

| Molecular Weight | 321.01 g/mol | |

| SMILES | O=C(NC(C)C)C1=CC(Br)=CC(Br)=C1 |

Crystallographic Characterization and X-ray Diffraction Studies

While direct crystallographic data for 3,5-dibromo-N-isopropylbenzamide remains unpublished, analogous brominated benzamides exhibit distinct packing patterns influenced by halogen bonding and van der Waals interactions. For example, 3,5-dibromobenzamide (PubChem CID: 2735937) forms crystalline structures stabilized by N–H···O hydrogen bonds between amide groups and Br···Br contacts . Extrapolating these findings, the isopropyl group in 3,5-dibromo-N-isopropylbenzamide likely introduces steric hindrance, reducing intermolecular hydrogen bonding but enhancing hydrophobic interactions.

Electronic Structure Analysis via Computational Chemistry Methods

Density functional theory (DFT) calculations on similar compounds, such as 4-bromo-N,N-diisopropylbenzamide, reveal that bromine’s electron-withdrawing effect polarizes the benzene ring, increasing electrophilicity at the para position . In 3,5-dibromo-N-isopropylbenzamide, this effect is amplified due to dual bromine substituents, creating a region of high electron density at the 1-position (Fig. 2). The isopropyl group’s electron-donating nature further modulates the amide’s resonance, altering charge distribution across the molecule.

Key Electronic Features:

- Bromine Substituents: Reduce electron density at ortho/para positions via inductive effects.

- Isopropyl Group: Stabilizes the amide nitrogen through steric shielding and hyperconjugation.

- Dipole Moment: Estimated at 4.2–4.5 D, based on analogous benzamides .

Comparative Molecular Geometry with Related Benzamide Derivatives

Comparative analysis with structurally similar compounds highlights the impact of substituent positioning on molecular geometry:

Table 2: Structural comparison of brominated benzamides

The isopropyl group in 3,5-dibromo-N-isopropylbenzamide introduces significant steric bulk compared to the primary amide in 3,5-dibromobenzamide, reducing crystalline symmetry but enhancing solubility in nonpolar solvents.

Traditional Acylation Routes Using Brominated Benzoyl Chlorides

The most established route to 3,5-dibromo-N-isopropylbenzamide involves the acylation of isopropylamine with 3,5-dibromobenzoyl chloride. This method leverages the high reactivity of acid chlorides, which undergo nucleophilic attack by amines to form amide bonds. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under inert conditions, with triethylamine or sodium bicarbonate serving as a base to neutralize hydrochloric acid byproducts [2] [3].

Reaction Protocol

- Reactant Preparation: 3,5-Dibromobenzoyl chloride (1.0 equiv) is dissolved in dichloromethane.

- Amine Addition: Isopropylamine (1.2 equiv) is added dropwise at 0°C to minimize side reactions.

- Base Inclusion: Triethylamine (1.5 equiv) is introduced to scavenge HCl, facilitating complete conversion [3].

- Work-Up: The mixture is stirred at room temperature for 12 hours, followed by water quenching to precipitate the crude product.

Yield Optimization

- Stoichiometric Adjustments: Increasing the amine-to-acid chloride ratio to 1.5:1 improves yields to 78–82% by mitigating hydrolysis [2].

- Temperature Control: Maintaining temperatures below 5°C during amine addition reduces dimerization or over-acylation [3].

Table 1: Traditional Acylation Conditions and Outcomes

| Parameter | Value | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 75 |

| Base | Triethylamine | 78 |

| Reaction Time | 12 hours | 82 |

Catalytic Coupling Approaches for Amide Bond Formation

Recent advances in catalytic coupling have enabled direct amidation of 3,5-dibromobenzoic acid with isopropylamine, bypassing acid chloride intermediates. A phosphonium-mediated method using N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) generates reactive acyl intermediates in situ [4].

Mechanistic Insights

- Phosphonium Salt Formation: NCPhth reacts with PPh₃ to form chloro- and imido-phosphonium species.

- Carboxylic Acid Activation: The phosphonium salts convert 3,5-dibromobenzoic acid into an (acyloxy)phosphonium intermediate.

- Amide Bond Formation: Isopropylamine attacks the activated carboxylate, yielding the amide and regenerating the catalyst [4].

Advantages

- Atom Economy: Eliminates the need for pre-synthesized acid chlorides.

- Mild Conditions: Reactions proceed at room temperature with 85–90% yields [4].

Table 2: Catalytic Coupling Parameters

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| NCPhth/PPh₃ | 25 | 88 |

| Reaction Time | 24 hours | 90 |

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical synthesis offers an eco-friendly alternative by eliminating solvents. Ball milling 3,5-dibromobenzoic acid, isopropylamine, and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) induces amide formation through mechanical energy [2].

Procedure

- Reactant Mixing: Equimolar amounts of acid and amine are combined with EDCl (1.1 equiv).

- Milling Conditions: A planetary ball mill operates at 500 rpm for 60 minutes.

- Product Isolation: The resulting powder is washed with cold water to remove urea byproducts.

Efficiency Metrics

- Energy Input: Higher rotational speeds (600 rpm) reduce reaction time to 40 minutes but risk thermal degradation.

- Yield Range: 68–72%, with purity exceeding 95% after recrystallization [2].

Purification Techniques and Yield Optimization Challenges

Recrystallization

Crude 3,5-dibromo-N-isopropylbenzamide is purified via recrystallization from ethanol-water (3:1 v/v), achieving >99% purity. Slow cooling at 4°C enhances crystal uniformity [2].

Chromatographic Methods

- Silica Gel Chromatography: Employed for small-scale purification using hexane-ethyl acetate (7:3) as the eluent.

- Challenges: Bromine substituents increase molecular weight, reducing chromatographic resolution.

Yield Loss Mitigation

- Hydrolysis Prevention: Strict anhydrous conditions during acylation minimize acid chloride decomposition [3].

- Byproduct Removal: Acidic washes (1M HCl) eliminate unreacted amine, improving yield by 8–10% [4].

Table 3: Purification Outcomes

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 99 | 85 |

| Column Chromatography | 98 | 78 |